molecular formula C4H5N3S B145314 2-Thiocytosine CAS No. 139424-17-2

2-Thiocytosine

Cat. No. B145314
M. Wt: 127.17 g/mol
InChI Key: DCPSTSVLRXOYGS-UHFFFAOYSA-N
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Description

2-Thiocytosine (TC) is a sulfur-containing pyrimidine nucleotide that has been identified in hydrolyzates of Escherichia coli transfer RNA. It is structurally related to cytosine but has a sulfur atom replacing the oxygen atom at the second position of the pyrimidine ring . This modification imparts unique properties to the molecule, making it a subject of interest in various fields, including biochemistry and pharmacology.

Synthesis Analysis

The synthesis of 2-thiocytosine derivatives has been explored in several studies. One approach involves the reaction of trimethylplatinum(IV) complexes with 2-thiocytosine ligands, leading to the formation of complexes that exhibit moderate cytotoxic activity against human tumor cell lines . Another pathway for synthesizing 2-thiocytosine nucleosides includes nucleoside condensation and amination of corresponding nucleosides of 2,4-dithiouracil .

Molecular Structure Analysis

The molecular structure of 2-thiocytosine has been characterized by various spectroscopic methods. Single-crystal X-ray analyses have provided insights into the coordination mode of 2-thiocytosine in metal complexes, revealing the presence of strong hydrogen bonds and the influence of cation-anion interactions on the conformation of the complex . Additionally, vibrational spectroscopy studies have proposed assignments for all normal modes of 2-thiocytosine, suggesting non-planarity in the molecule's structure .

Chemical Reactions Analysis

2-Thiocytosine undergoes contrasting reactions with hydrated electrons and formate radicals, leading to different reaction mechanisms and products. These reactions have been characterized by absorption spectroscopy and rationalized by density functional theory (DFT) calculations, highlighting the complex behavior of 2-thiocytosine in various chemical environments .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-thiocytosine have been extensively studied. Prototropic tautomerism, which is the shifting of protons within the molecule, has been observed in aqueous solutions, affecting the molecule's stability and reactivity . Intramolecular vibrational energy redistribution has also been reported, where selective excitation of NH2 stretching overtones can induce conformational changes in the molecule . Furthermore, the iodometric determination of 2-thiocytosine has been developed, providing a method for its quantitative analysis .

Scientific Research Applications

  • Photophysics of 2-Thiocytosine : Research by Mai et al. (2016) in "Nature Communications" explored the photophysical mechanisms of 2-thiocytosine. They combined femtosecond transient absorption experiments with quantum chemistry and nonadiabatic dynamics simulations. This study is significant for understanding the ultrafast and near-unity triplet-state population in thiobases, which is crucial for designing prospective drugs in photo- and chemotherapeutic applications (Mai et al., 2016).

  • Hydrogen-Bonding and Proton Transfer in Solid 2-TC : Latosinska et al. (2011) conducted a comparative study of hydrogen-bonding patterns and prototropism in solid 2-TC, as reported in the "Journal of Molecular Modeling". They used 1H-14N NMR-NQR double resonance (NQDR) and quantum theory of atoms in molecules (QTAIM)/density functional theory (DFT) to analyze the intermolecular interaction patterns, providing insights into the solid-state properties of 2-TC (Latosinska et al., 2011).

  • Molecular Self-Assembly on Surfaces : Katsumata and Ide (1995) studied the self-assembly of 2-thiocytosine molecules adsorbed on a Au(111) surface, as detailed in the "Japanese Journal of Applied Physics". This research is relevant for understanding the interactions of 2-TC with metallic surfaces, which is important for applications in nanotechnology and materials science (Katsumata & Ide, 1995).

  • Vibrational Spectroscopy of 2-TC : Yadav et al. (1988) reported in "Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy" their studies on the Raman, infrared, and far-infrared spectra of 2-TC. They proposed vibrational assignments for all the normal modes, providing crucial data for understanding the molecular structure and bonding in 2-TC (Yadav et al., 1988).

  • Solvatochromic Effects on 2-TC : Mai et al. (2017) in "The Journal of Physical Chemistry B" investigated the solvatochromic effects on the UV absorption spectrum of 2-TC. Their study, which combined experimental and theoretical techniques, provides insights into how different solvents influence the electronic structure and optical properties of 2-TC (Mai et al., 2017).

  • Binding Energy on Gold Nanoparticles : Ganbold et al. (2015) in "Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy" examined the binding energy of 2-TC on gold surfaces. This research is pivotal for understanding the interaction of thiolated pyrimidines with metallic nanoparticles, which has implications in cancer research and nanomedicine (Ganbold et al., 2015).

Safety And Hazards

When handling 2-Thiocytosine, it is recommended to avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

Future research on 2-Thiocytosine could focus on further understanding its photochemical properties and its potential use as an antileukemic and anticancer agent .

properties

IUPAC Name

6-amino-1H-pyrimidine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H5N3S/c5-3-1-2-6-4(8)7-3/h1-2H,(H3,5,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCPSTSVLRXOYGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=S)N=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0059823
Record name 6-Amino-2(1H)-pyrimidinethione
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Molecular Weight

127.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

2-Thiocytosine

CAS RN

333-49-3
Record name 2-Thiocytosine
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Record name 2-Thiocytosine
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Record name 2-Thiocytosine
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Record name 2-Thiocytosine
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Record name 2(1H)-Pyrimidinethione, 6-amino-
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Record name 6-Amino-2(1H)-pyrimidinethione
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Record name 4-aminopyrimidine-2-thiol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,150
Citations
A Günsel, A Yıldırım, P Taslimi, Y Erden… - Inorganic Chemistry …, 2022 - Elsevier
In this study, the novel 3-(4-aminopyrimidin-2-ylthio) phthalonitrile (1) as starting material was synthesized and its molecular structure was verified by the experiment of single crystal X-…
Number of citations: 11 www.sciencedirect.com
H Rostkowska, MJ Nowak, L Lapinski, M Bretner… - … Acta Part A: Molecular …, 1993 - Elsevier
… Abstract-IR absorption spectra of 2-thiocytosine and 5-fluoro-2-thiocytosine … -2-thiocytosine (5F-2TC) have attracted our attention because of their biological importance. 2-Thiocytosine …
Number of citations: 49 www.sciencedirect.com
JN Latosińska, J Seliger, V Žagar… - Journal of molecular …, 2012 - Springer
… The compound called 2-thiocytosine (2-TC), an analog of the … The replacement of cytosine by 2-thiocytosine may cause … 1-(β-D-arabinofuranosyl)-2-thiocytosine and its analogs and …
Number of citations: 14 link.springer.com
A Halasa, L Lapinski, H Rostkowska… - The Journal of Physical …, 2015 - ACS Publications
… This observation prompted us to check if the analogous process occurs also for 2-thiocytosine. In the current work, matrix-isolated monomers of 2-thiocytosine were kept for 10 h in the …
Number of citations: 23 pubs.acs.org
S Mai, B Ashwood, P Marquetand… - The Journal of …, 2017 - ACS Publications
The solvatochromic effects of six different solvents on the UV absorption spectrum of 2-thiocytosine have been studied by a combination of experimental and theoretical techniques. The …
Number of citations: 33 pubs.acs.org
M Bretner, M Balinska, K Krawiec… - … Nucleotides & Nucleic …, 1995 - Taylor & Francis
Two pathways are described for the synthesis of the 2′-deoxynucleosides of 2-thiocytosine and 5-fluoro-2-thiocytosine: (a) by nucleoside condensation, (b) by amination of the …
Number of citations: 14 www.tandfonline.com
V Ravichandran, KK Chacko… - … Section C: Crystal …, 1985 - scripts.iucr.org
… Methylated cytosine derivatives like 5- methylcytosine and 5-methyl-2-thiocytosine (5M2TC) are of considerable biological importance, since they have long been known to be definite …
Number of citations: 6 scripts.iucr.org
C Vetter, C Wagner, GN Kaluđerović, R Paschke… - Inorganica Chimica …, 2009 - Elsevier
The reaction of [PtMe 3 (MeOH)(bpy)][BF 4 ] (1) with the thionucleobases 2-thiocytosine (SCy, 2) and 1-methyl-2-thiocytosine (1-MeSCy, 3) resulted in the formation of the complexes […
Number of citations: 39 www.sciencedirect.com
H Rostkowska, MJ Nowak, L Lapinski, M Bretner… - … et Biophysica Acta (BBA …, 1993 - Elsevier
… A commercially available sample of 2-thiocytosine supplied by Sigma was used in this study. 5-Fluoro-2-thiocytosine (fSsZCyt) [31] was prepared as follows: A 50 ml ampoule of …
Number of citations: 18 www.sciencedirect.com
L Strekowski, IM Abdou, AME Attia, SE Patterson - Tetrahedron Letters, 2000 - Elsevier
… In comparison to the infrared spectra of 2–7, the 2-thiocytosine nucleosides 8–10 lack absorption at 1680–1690 cm −1 that is characteristic for the pyrimidin-4-one. Their IR spectra are …
Number of citations: 13 www.sciencedirect.com

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